2-Bromo-1-methyl-1H-benzo[d]imidazole
Overview
Description
2-Bromo-1-methyl-1H-benzo[d]imidazole is a chemical compound that is part of the benzimidazole family, which are heterocyclic aromatic organic compounds. This particular derivative is characterized by the presence of a bromine atom and a methyl group attached to the benzimidazole core structure.
Synthesis Analysis
The synthesis of 2-bromo-1-methyl-imidazole can be achieved through a Sandmeyer type reaction, where 2-mercapto-1-methyl-imidazoline is converted into the desired product in the presence of copper(I) bromide. This reaction takes place at room temperature in a mixture of acetonitrile and chloroform, leading to the extrusion of sulfur as sulfate and the oxidation of Cu(I) to Cu(II) . Additionally, a one-pot synthesis method has been reported for the creation of 1,2-diphenyl-1H-benzo[d]imidazole derivatives, which involves a Pd-catalyzed N-arylation followed by a Cu-catalyzed C–H functionalization/C–N bond formation process, starting from N-phenylbenzimidamides and bromobenzenes .
Molecular Structure Analysis
The molecular structure of related benzimidazole compounds has been extensively studied using various techniques. For instance, 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole was characterized by NMR, IR, and X-ray diffraction studies. Theoretical calculations using Hartree-Fock and density functional theory methods have been employed to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, which showed good agreement with experimental data .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For example, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to form 1-substituted benzimidazoles . Moreover, benzyl bromides can be inserted into 2-(1H-benzo[d]imidazol-1-yl)benzaldehyde without the need for transition metals, leading to the formation of quinolin-4-one derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be influenced by their substituents. Theoretical calculations have been used to investigate the energetic behavior of these compounds in solvent media, as well as their molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties . Additionally, the synthesis of 2,4,5-trisubstituted imidazoles has been catalyzed by Brønsted acidic ionic liquids, which are powerful and eco-friendly catalysts that can be easily separated and recycled without loss of activity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-1-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROLKELCEPYEQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355354 | |
Record name | 2-Bromo-1-methyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-methyl-1H-benzo[d]imidazole | |
CAS RN |
49572-60-3 | |
Record name | 2-Bromo-1-methyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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